(4-Aminopiperidin-1-yl)(1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
(4-Aminopiperidin-1-yl)(1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone is a complex organic compound that features a piperidine ring, an ethyl-substituted phenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)(1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the triazole ring through a cycloaddition reaction. The final step involves the coupling of the ethyl-substituted phenyl group to the triazole ring.
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Step 1: Synthesis of Piperidine Derivative
- React 4-aminopiperidine with an appropriate acylating agent to form the piperidine derivative.
- Reaction conditions: Use an inert atmosphere, such as nitrogen, and maintain the temperature at around 0°C to room temperature.
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Step 2: Formation of Triazole Ring
- Perform a 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form the triazole ring.
- Reaction conditions: Use a copper(I) catalyst and maintain the temperature at around 50-80°C.
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Step 3: Coupling with Ethyl-Substituted Phenyl Group
- Couple the ethyl-substituted phenyl group to the triazole ring using a palladium-catalyzed cross-coupling reaction.
- Reaction conditions: Use a palladium catalyst, such as Pd(PPh3)4, and maintain the temperature at around 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group on the piperidine ring.
Common Reagents and Conditions
Oxidation: Use oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Use reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Use nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of piperidinones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in biochemical studies and drug development.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of (4-Aminopiperidin-1-yl)(1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4-Aminopiperidin-1-yl)(1-phenyl-1H-1,2,3-triazol-4-yl)methanone: Similar structure but lacks the ethyl substitution on the phenyl group.
(4-Aminopiperidin-1-yl)(1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone: Similar structure but has a methyl substitution instead of an ethyl group.
Uniqueness
The presence of the ethyl-substituted phenyl group in (4-Aminopiperidin-1-yl)(1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone imparts unique steric and electronic properties, which can influence its reactivity and interactions with molecular targets. This makes the compound distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-[1-(3-ethylphenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-2-12-4-3-5-14(10-12)21-11-15(18-19-21)16(22)20-8-6-13(17)7-9-20/h3-5,10-11,13H,2,6-9,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNUAHHTBGBTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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